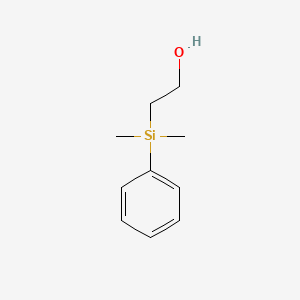
8-Quinolinamine, N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinamine, N-2-propenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The presence of the quinoline ring and the N-2-propenyl group makes it a valuable scaffold in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, N-2-propenyl- typically involves the reaction of quinoline derivatives with propargylamine under specific conditions. One common method includes the use of stannous chloride dihydrate in ethanol, which facilitates the reduction of nitroquinoline to the desired amine . Another approach involves the use of indium (III) chloride as a catalyst for the hydroamination of propargylated aromatic ortho-diamines .
Industrial Production Methods: Industrial production of 8-Quinolinamine, N-2-propenyl- often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of metal catalysts such as tin and indium chlorides is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Quinolinamine, N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Quinolinamine, N-2-propenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Quinolinamine, N-2-propenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of pathogen growth . The compound’s fluorescent properties also make it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Vergleich Mit ähnlichen Verbindungen
8-Aminoquinoline: Shares the quinoline scaffold but lacks the N-2-propenyl group.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity and applications.
Propargylamine derivatives: Compounds with similar propargyl groups but different core structures.
Uniqueness: 8-Quinolinamine, N-2-propenyl- is unique due to the presence of both the quinoline ring and the N-2-propenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
67699-54-1 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
N-prop-2-enylquinolin-8-amine |
InChI |
InChI=1S/C12H12N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9,13H,1,8H2 |
InChI-Schlüssel |
WCOQQHLWAHZRGK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B11909970.png)


![N-[(Trimethylsilyl)methyl]aniline](/img/structure/B11909994.png)


![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)
![5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11910013.png)
![8-Methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11910015.png)
![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)




